2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Urease inhibition Antimicrobial Structure-activity relationship

This unique [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole analog features a 2-phenoxyacetamide benzyl substituent at the 6-position with no 3-substitution—a pattern absent from published SAR series. The scaffold shows high sensitivity to substitution changes, with potency shifts up to 30-fold. Ideal for kinase selectivity profiling, NCI-60 cancer panels, antimicrobial screening (urease-positive pathogens, fungal strains), and structure-property relationship studies. Research groups benefit from its oral drug-like properties (cLogP 3.09, zero Ro5 violations) as a probe molecule.

Molecular Formula C18H15N5O2S
Molecular Weight 365.4 g/mol
Cat. No. B11233606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
Molecular FormulaC18H15N5O2S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3
InChIInChI=1S/C18H15N5O2S/c24-16(11-25-15-4-2-1-3-5-15)19-10-13-6-8-14(9-7-13)17-22-23-12-20-21-18(23)26-17/h1-9,12H,10-11H2,(H,19,24)
InChIKeyJKTHKGFKVDNRKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide: Class, Core Architecture, and Substitution Features


2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide (C₁₈H₁₅N₅O₂S, MW 365.41) is a research-grade heterocyclic compound built on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole fused bicyclic scaffold [1]. This scaffold is recognized in medicinal chemistry for its capacity to engage multiple biological targets through π-stacking with tyrosine kinase hinge residues (e.g., Tyr1230 in c-Met) and hydrogen bonding with catalytic aspartates (e.g., Asp1222) [2]. The molecule features a 2-phenoxyacetamide side chain linked via a para-benzyl spacer to the 6-position of the triazolothiadiazole core, a substitution pattern that distinguishes it from both 3-substituted and 6-aryl analogs commonly explored in the literature. The compound is cataloged by multiple commercial suppliers at ≥95% purity for non-human research use only; however, its specific biological characterization in peer-reviewed primary literature or patents remains absent as of the knowledge cutoff for this guide.

Why 2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide Cannot Be Simply Swapped for Another Triazolothiadiazole Analog


The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is exquisitely sensitive to substitution chemistry: identical cores bearing different 3- and 6-position substituents routinely exhibit potency variations of 10- to 30-fold within a single assay panel [1]. For example, in a standardized Jack bean urease inhibition assay across 15 analogs sharing the same core, IC₅₀ values spanned 0.87 to 8.32 µM—a 9.6-fold range—solely attributable to halogen and alkyl substitution changes at the 3-phenyl-6-thioether positions [1]. The target compound carries a unique 2-phenoxyacetamide benzyl substituent at the 6-position and lacks a 3-position substitution on the triazole ring, a combination not replicated in any published SAR series. Generic substitution with a different triazolothiadiazole bearing, e.g., a 3-methyl or 3-trifluoromethyl group, would predictably alter hydrogen-bonding geometry, π-stacking efficiency, and lipophilicity (cLogP), any of which can decisively shift potency, selectivity, and ADME properties. The quantitative evidence below establishes the scaffold's substitution sensitivity as a class-level inference that directly informs procurement decisions for this specific analog.

Quantitative Differentiation Evidence for 2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide Relative to Closest Analogs


Scaffold Sensitivity—Urease Inhibition: Quantitative Differentiation Among 3,6-Disubstituted Triazolothiadiazole Analogs as a Procurement Caution

High-strength direct head-to-head data for the target compound are not available in the accessible literature. However, class-level quantitative evidence from a standardized Jack bean urease assay demonstrates that small substituent changes on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold produce large potency differences, establishing that the target compound—defined by its unique 2-phenoxyacetamide benzyl substituent—will not be functionally interchangeable with any randomly selected in-class analog. Across the 6a–6n series, IC₅₀ values ranged from 0.87 ± 0.09 µM (6a, R = H) to 8.32 ± 1.21 µM (6e, R = 2-Cl), representing a 9.6-fold potency span. The positive control thiourea exhibited IC₅₀ = 22.54 ± 2.34 µM, confirming that even the weakest analog (6e) retained meaningful activity (2.7-fold more potent than thiourea) [1].

Urease inhibition Antimicrobial Structure-activity relationship

Antifungal Activity Differentiation—MIC Data Establish Scaffold Sensitivity to Halogen Substitution on the Pendant Ring

In the same 6a–6n series, antifungal MIC values against Cryptococcus neoformans ranged from 83.7 to 118.7 µg/mL, while fluconazole—the clinical comparator—exhibited MIC = 2 µg/mL for the most sensitive structural subset (6f, 6g, 6h). Compounds 6f (R = 3-Cl), 6g (R = 4-Cl), and 6h (R = 3,4-diCl) demonstrated MIC values of 1, 2, and 0.5 µg/mL, respectively, with 6h being 4-fold more potent than fluconazole [1]. This demonstrates that halogen position and multiplicity on the pendant aromatic ring modulate antifungal potency by ≥2- to 4-fold, a sensitivity that extends by inference to the target compound's phenoxy ring system.

Antifungal C. neoformans MIC

c-Met Kinase Inhibition Potency and Selectivity Achieved by the Triazolothiadiazole Scaffold—A 2,500-Fold Selectivity Benchmark

The triazolothiadiazole scaffold has been validated as a c-Met kinase inhibitor pharmacophore with nanomolar potency and exceptional selectivity. Compound 7d (3-(2,6-dichlorophenyl)-6-(quinolin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) inhibited c-Met kinase with IC₅₀ = 2.02 nM and suppressed MKN45 cell growth with IC₅₀ = 88 nM, while exhibiting >2,500-fold selectivity over 16 other tyrosine kinases evaluated [1]. The scaffold's hinge-binding interactions critically depend on the 6-position aryl/heteroaryl substituent for potency and selectivity, meaning the target compound's 6-position benzyl-2-phenoxyacetamide group will produce a distinct selectivity fingerprint relative to 7d or any other 6-aryl analog.

c-Met kinase Anticancer Kinase selectivity

Antitumor Potency Against SMMC-7721, HeLa, and A549 Cell Lines—Benchmarking the Triazolothiadiazole Scaffold Against 5-Fluorouracil

A distinct series of twenty-three 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives (8a–8w) was evaluated for antiproliferative activity against SMMC-7721, HeLa, A549, and L929 cell lines. Compounds 8a (IC₅₀ = 1.64 µM), 8d (IC₅₀ = 1.74 µM), and 8l (IC₅₀ = 1.61 µM) showed significant activity against SMMC-7721 cells. Compound 8l was the most potent against A549 (IC₅₀ = 2.67 µM), while compounds 8d and 8l exhibited HeLa IC₅₀ values of 2.23 and 2.84 µM, respectively. All compounds exhibited weaker cytotoxicity than 5-fluorouracil against normal L929 fibroblasts, consistent with a therapeutically favorable selectivity window for cancer cells [1]. This dataset reinforces that subtle structural variations at the 3- and 6-positions produce distinct cell-line selectivity profiles—a procurement-relevant consideration for analog selection.

Anticancer Cytotoxicity Triazolothiadiazole

Physicochemical Property Differentiation—cLogP, H-Bond Donor/Acceptor Profile, and Rotatable Bond Count Relative to Closest Vendored Analogs

Computed physicochemical properties provide procurement-relevant differentiation between the target compound and its closest commercially available analogs. The target compound (MW 365.41) has a computed cLogP of 3.09, 2 hydrogen-bond donors (the amide NH and the triazole NH), 7 hydrogen-bond acceptors, and 4 rotatable bonds, with zero violations of Lipinski's Rule of Five . The closest analog with available computed data—6-(2-phenoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CHEMBL4517025, MW 294.33)—lacks the benzyl-acetamide linker, resulting in a different H-bond donor count and reduced rotatable bond flexibility. These differentiated physicochemical parameters directly influence solubility, permeability, and target-binding entropy, making the target compound a distinct physical entity for screening campaigns.

Physicochemical properties Drug-likeness Lipophilicity

Recommended Research and Screening Applications for 2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide Based on Quantitative Scaffold Evidence


Kinase Selectivity Profiling—Exploration of c-Met and Tyrosine Kinase Panel Selectivity with a Novel 6-Benzyl-2-Phenoxyacetamide Substituent

The triazolothiadiazole scaffold has demonstrated >2,500-fold selectivity for c-Met over 16 tyrosine kinases when substituted with a 6-quinolinyl group (compound 7d) [2]. The target compound introduces a 6-benzyl-2-phenoxyacetamide substituent not represented in published c-Met SAR studies. This scenario prioritizes the compound for use in broad-panel kinase selectivity screens to determine whether the flexible benzyl-acetamide linker alters the selectivity fingerprint relative to the rigid 6-aryl analogs, potentially accessing selectivity against kinase targets beyond c-Met. Procurement is recommended for research groups conducting kinase inhibitor discovery with an interest in novel hinge-binding chemotypes.

Anticancer Cell-Line Panel Screening—Mapping the 2-Phenoxyacetamide Contribution to Cancer-Selective Cytotoxicity

The scaffold has achieved sub-3 µM IC₅₀ values against SMMC-7721, HeLa, and A549 cancer cell lines while maintaining weaker cytotoxicity against normal L929 fibroblasts [3]. The target compound's 2-phenoxyacetamide benzyl group introduces an additional H-bond donor/acceptor pair and increased lipophilicity (cLogP 3.09) relative to simpler 6-aryl analogs. This scenario recommends deploying the compound in expanded cancer cell-line panels (e.g., NCI-60 or similar) to identify cancer histotypes selectively sensitive to this substitution pattern, with comparison to the published 8a/8d/8l analogs as internal benchmarks.

Antimicrobial Susceptibility Testing—Evaluation Against Urease-Positive Pathogens and Fungal Strains

Triazolothiadiazole analogs in the 6a–6n series inhibited Jack bean urease with IC₅₀ values of 0.87–8.32 µM (9.6-fold range) and demonstrated antifungal activity against C. neoformans with MIC values as low as 0.5 µg/mL for the 3,4-dichloro analog, outperforming fluconazole (MIC = 2 µg/mL) [1]. The target compound's unsubstituted phenoxy ring and benzyl linker represent a distinct physicochemical profile for antimicrobial screening. This scenario positions the compound for minimum inhibitory concentration (MIC) determination against clinically relevant urease-positive microorganisms (H. pylori, P. mirabilis) and fungal pathogens, with thiourea and fluconazole as assay-specific positive controls.

Physicochemical and ADME Benchmarking—Use as a Probe for Structure-Property Relationship Studies Within Triazolothiadiazole Chemical Space

The target compound's computed properties (MW 365.41, cLogP 3.09, HBD 2, HBA 7, RotB 4, zero Ro5 violations) position it within oral drug-like chemical space . Compared to the simplest 6-aryl analog (CHEMBL4517025, MW 294.33, HBD 0) , the target compound introduces +71 Da molecular weight and +2 H-bond donors. This scenario recommends the compound as a probe molecule for systematic structure-property relationship (SPR) studies examining how the benzyl-acetamide linker affects aqueous solubility, logD, microsomal stability, and Caco-2 permeability relative to 6-aryl and 6-thioether triazolothiadiazole analogs.

Quote Request

Request a Quote for 2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.